4Jeh3BL51N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

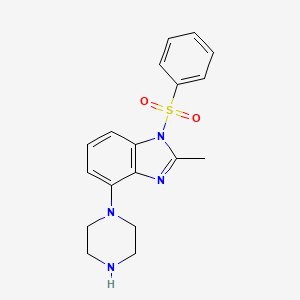

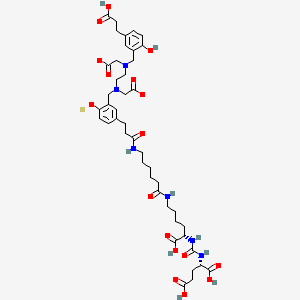

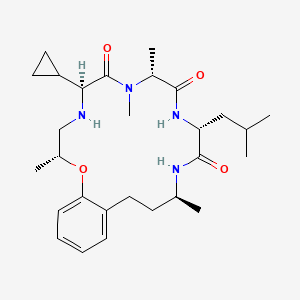

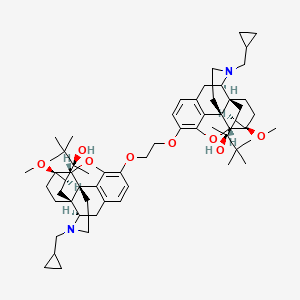

PF-05212377, également connu sous le nom de SAM-760, est une petite molécule qui agit comme un antagoniste puissant et sélectif du récepteur 5-hydroxytryptamine 6 (5-HT6) de la sérotonine. Ce composé a été initialement développé par Wyeth et est ensuite devenu partie du portefeuille de Pfizer. PF-05212377 a été étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie d'Alzheimer en modulant les niveaux de sérotonine dans le cerveau, ce qui affecte à son tour les niveaux de neurotransmetteurs tels que l'acétylcholine et le glutamate .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour PF-05212377 ne sont pas décrites en détail dans les sources accessibles au publicLes méthodes de production industrielle impliquent probablement des techniques de synthèse organique standard, notamment des réactions de condensation, de sulfonylation et des étapes de purification .

Analyse Des Réactions Chimiques

PF-05212377 subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels. Certaines des réactions clés comprennent :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du groupe phénylsulfonyle.

Réduction : Des réactions de réduction peuvent se produire au niveau des atomes d'azote du cycle pipérazine.

Substitution : Le noyau benzimidazole et le groupe phénylsulfonyle peuvent participer à des réactions de substitution, permettant des modifications de la structure du composé.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

PF-05212377 a été largement étudié pour ses applications potentielles en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines de ses applications clés comprennent :

Chimie : PF-05212377 sert d'outil précieux pour étudier les relations structure-activité des antagonistes du récepteur 5-HT6.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de la sérotonine dans divers processus biologiques, notamment la neurotransmission et la fonction cognitive.

Médecine : PF-05212377 a été exploré comme un agent thérapeutique potentiel pour la maladie d'Alzheimer, des études se concentrant sur sa capacité à améliorer la fonction cognitive et à réduire les symptômes neuropsychiatriques

Industrie : Les propriétés uniques du composé en font un candidat pour un développement ultérieur dans l'industrie pharmaceutique, en particulier pour les affections impliquant des déficits cognitifs et des maladies neurodégénératives

Mécanisme d'action

PF-05212377 exerce ses effets en antagonisant sélectivement le récepteur 5-hydroxytryptamine 6 (5-HT6) de la sérotonine. En bloquant ce récepteur, le composé module les niveaux de sérotonine dans le cerveau, ce qui entraîne des augmentations secondaires des niveaux de neurotransmetteurs tels que l'acétylcholine et le glutamate. Ces modifications des niveaux de neurotransmetteurs sont considérées comme bénéfiques pour l'apprentissage et la mémoire, faisant de PF-05212377 un agent thérapeutique potentiel pour les troubles cognitifs .

Applications De Recherche Scientifique

PF-05212377 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: PF-05212377 serves as a valuable tool for studying the structure-activity relationships of 5-HT6 receptor antagonists.

Biology: The compound is used to investigate the role of serotonin receptors in various biological processes, including neurotransmission and cognitive function.

Medicine: PF-05212377 has been explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its ability to improve cognitive function and reduce neuropsychiatric symptoms

Industry: The compound’s unique properties make it a candidate for further development in the pharmaceutical industry, particularly for conditions involving cognitive impairment and neurodegenerative diseases

Mécanisme D'action

PF-05212377 exerts its effects by selectively antagonizing the serotonin 5-hydroxytryptamine receptor 6 (5-HT6). By blocking this receptor, the compound modulates serotonin levels in the brain, leading to secondary increases in the levels of neurotransmitters such as acetylcholine and glutamate. These changes in neurotransmitter levels are believed to benefit learning and memory, making PF-05212377 a potential therapeutic agent for cognitive disorders .

Comparaison Avec Des Composés Similaires

PF-05212377 est unique par sa haute sélectivité et sa puissance en tant qu'antagoniste du récepteur 5-HT6. Des composés similaires comprennent :

SB-742457 : Un autre antagoniste du récepteur 5-HT6 étudié pour la maladie d'Alzheimer.

Lu AE58054 : Un antagoniste sélectif du récepteur 5-HT6 étudié pour ses effets améliorant la cognition.

SUVN-502 :

Comparé à ces composés, PF-05212377 a démontré un profil pharmacocinétique favorable et une pénétration du système nerveux central, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

Numéro CAS |

1226793-34-5 |

|---|---|

Formule moléculaire |

C18H20N4O2S |

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

1-(benzenesulfonyl)-2-methyl-4-piperazin-1-ylbenzimidazole |

InChI |

InChI=1S/C18H20N4O2S/c1-14-20-18-16(21-12-10-19-11-13-21)8-5-9-17(18)22(14)25(23,24)15-6-3-2-4-7-15/h2-9,19H,10-13H2,1H3 |

Clé InChI |

MAYQIFVKVAUMPD-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2N4CCNCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)